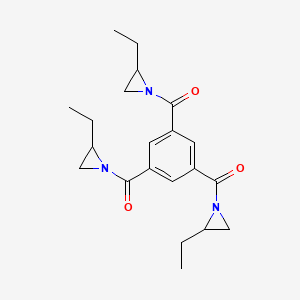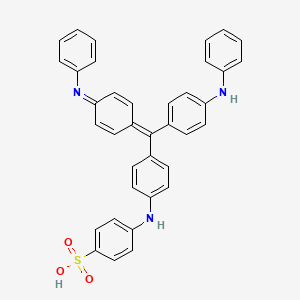
Alkali Blue 6B (C.I. 42765)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkali Blue 6B, also known as Colour Index 42765, is a synthetic organic dye belonging to the triphenylmethane class. It is primarily used as a pH indicator and in various industrial applications due to its vibrant blue color. The compound has the molecular formula C₃₇H₂₉N₃O₃S and a molar mass of 595.7 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alkali Blue 6B is synthesized through a series of chemical reactions involving triphenylmethane derivatives. The synthesis typically involves the condensation of benzaldehyde derivatives with aniline derivatives in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of Alkali Blue 6B involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature control systems. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product in its pure form. The industrial process ensures high yield and purity of the dye .
Analyse Des Réactions Chimiques
Types of Reactions
Alkali Blue 6B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dye into leuco forms, which are colorless.
Substitution: Alkali Blue 6B can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms of the dye.
Substitution: Various substituted triphenylmethane derivatives.
Applications De Recherche Scientifique
Alkali Blue 6B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in diagnostic assays and as a marker in histological studies.
Industry: Utilized in the manufacturing of inks, coatings, and textiles due to its stable and vibrant color.
Mécanisme D'action
The mechanism of action of Alkali Blue 6B involves its ability to change color in response to pH variations. The dye exists in different ionic forms depending on the pH of the environment. At acidic pH, it appears blue, while at alkaline pH, it transitions to a pink or red color. This property is due to the protonation and deprotonation of the dye’s functional groups, which alter its electronic structure and, consequently, its color .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid Blue 110
- Acid Blue 119
- Methyl Orange
- Quinalizarin
Uniqueness
Alkali Blue 6B is unique due to its high stability, vibrant color, and versatility as a pH indicator. Unlike some other dyes, it maintains its color integrity under various environmental conditions, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C37H29N3O3S |
|---|---|
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43) |
Clé InChI |
MRBZZOCCHHNQBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


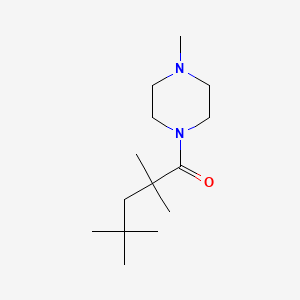
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
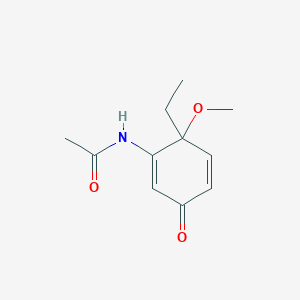
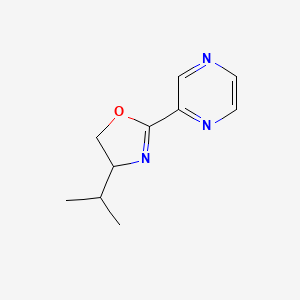
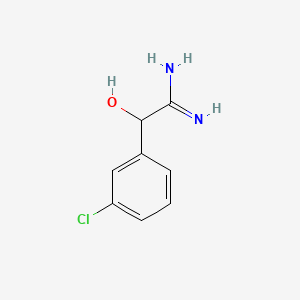
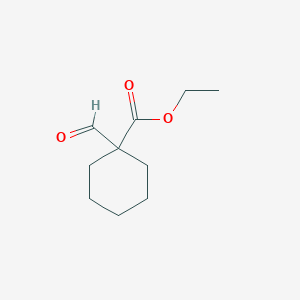
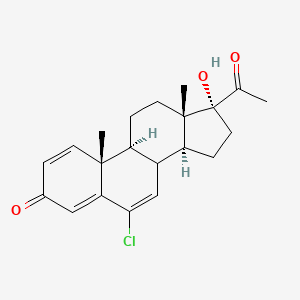
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
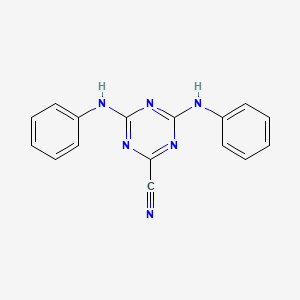

![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
